1-(2-Ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-[(2-Ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a complex organic compound belonging to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multiple steps. One common method includes the Fischer indole cyclization, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[(2-Ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Inhibition of Nitric Oxide Production: It inhibits the production of nitric oxide by interfering with the nitric oxide synthase enzyme, which is crucial in inflammatory responses.
Antiviral and Anticancer Activities: It interacts with specific receptors and enzymes involved in viral replication and cancer cell proliferation, leading to the inhibition of these processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: Another compound with an ethoxyphenyl group but different core structure.
Uniqueness: 1-[(2-Ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide production sets it apart from other indole derivatives .
This comprehensive overview highlights the significance of 1-(2-Ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-25-18-11-7-4-8-15(18)13-21-17-10-6-5-9-16(17)20(24,19(21)23)12-14(2)22/h4-11,24H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAORNAFOKKQHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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